(R)-Q-VD-OPh

Description

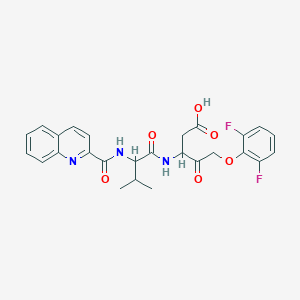

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJCYKITXPCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Q-VD-OPh: A Comprehensive Technical Guide to its Mechanism of Action as a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh, chemically known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It is widely utilized in apoptosis research due to its high efficacy at low concentrations, ability to cross the blood-brain barrier, and non-toxic nature in vivo.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound functions as a broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis.[1] The inhibitor is designed with a valine-aspartate dipeptide that allows it to bind to the catalytic site of a wide range of caspases.[1] The addition of a quinolyl group and a difluorophenoxy moiety enhances its cell permeability and stability.[1] Upon binding, this compound irreversibly inactivates the caspase, thereby preventing the downstream cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.[4] This inhibitory action is significantly more potent and less toxic than older generations of pan-caspase inhibitors, such as Z-VAD-fmk.[5]

Data Presentation

Inhibitory Potency of this compound

The efficacy of this compound as a pan-caspase inhibitor is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against a range of caspases.

| Caspase Target | IC50 Value (nM) | Reference |

| Caspase-1 | 25 - 400 | [1][6] |

| Caspase-3 | 25 | [7] |

| Caspase-7 | 48 | [2] |

| Caspase-8 | 25 - 400 | [1][6] |

| Caspase-9 | 25 - 430 | [1][6][7] |

| Caspase-10 | 25 - 400 | [2] |

| Caspase-12 | 25 - 400 | [2][5] |

Signaling Pathways

This compound primarily exerts its anti-apoptotic effects by inhibiting both the intrinsic and extrinsic apoptosis pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals such as DNA damage or growth factor withdrawal. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates the initiator caspase-9, which in turn activates effector caspases like caspase-3. This compound directly inhibits both caspase-9 and caspase-3, thereby halting the apoptotic cascade.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. In some cell types, caspase-8 directly activates effector caspases. In others, it cleaves Bid to tBid, which then triggers the intrinsic pathway. This compound inhibits caspase-8, thereby blocking both routes of the extrinsic pathway.

Interplay with Necroptosis

While a potent inhibitor of apoptosis, this compound can, under certain conditions, promote a form of programmed necrosis called necroptosis. This occurs because caspase-8, which is inhibited by this compound, normally cleaves and inactivates key mediators of the necroptotic pathway, RIPK1 and RIPK3. Inhibition of caspase-8 can therefore lead to the activation of the RIPK1-RIPK3-MLKL signaling axis, culminating in necroptotic cell death. This dual role is context and cell-type dependent.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (stock solution in DMSO)

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Seed cells in a 96-well plate and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (typically 10-100 µM). Include a vehicle control (DMSO).

-

Incubate for the desired time.

-

Lyse the cells by adding cell lysis buffer and incubating on ice for 10-20 minutes.

-

Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new 96-well black microplate.

-

Add the fluorogenic caspase substrate to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates).

-

Calculate caspase activity relative to the control.

Western Blot for Cleaved Caspases

This method detects the activated (cleaved) forms of caspases.

Materials:

-

Treated cell pellets (as in the caspase activity assay)

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cell pellets in RIPA buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

DNA Fragmentation (Laddering) Assay

This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.

Materials:

-

Treated cell pellets

-

DNA extraction kit

-

RNase A

-

Proteinase K

-

Agarose

-

TAE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Harvest cells and extract genomic DNA using a commercial kit or standard phenol-chloroform extraction.

-

Treat the DNA with RNase A to remove RNA contamination.

-

Treat with Proteinase K to remove proteins.

-

Run the DNA samples on a 1.5-2% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide.

-

Visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 bp will be visible in apoptotic samples.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cells in suspension

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the efficacy of this compound.

Conclusion

This compound is a powerful and versatile tool for the study of apoptosis.[5] Its potent and broad-spectrum inhibitory activity against caspases allows for the effective blockade of both the intrinsic and extrinsic apoptotic pathways.[5] Researchers and drug development professionals can utilize the information and protocols provided in this guide to effectively employ this compound in their investigations into the mechanisms of cell death and the development of novel therapeutics. Careful consideration of its potential to induce necroptosis in certain contexts is crucial for accurate data interpretation.

References

- 1. Necroptosis induced by RIPK3 requires MLKL but not Drp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Caspase-8 inactivation drives autophagy-dependent inflammasome activation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Q-VD-OPh Pan-Caspase Inhibitor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the (R)-Q-VD-OPh pan-caspase inhibitor, a critical tool in the study of apoptosis and its related cellular processes. While the commercially available Q-VD-OPh is a potent, irreversible, and broad-spectrum inhibitor of caspases, it is important for researchers to understand that it is often supplied as a racemic mixture. This guide will specifically address the (R)-enantiomer, which has been identified as the less active form. This document will detail the mechanism of action, provide key quantitative data, and present detailed experimental protocols for the use of Q-VD-OPh in both in vitro and in vivo research models. Furthermore, this guide includes custom-generated diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in apoptosis research.

Introduction to Q-VD-OPh

Quinolyl-valyl-aspartyl-(2,6-difluorophenoxy)methyl ketone, commonly known as Q-VD-OPh, is a third-generation pan-caspase inhibitor. It is characterized by its high cell permeability, broad-spectrum caspase inhibition, and low cellular toxicity compared to earlier generations of caspase inhibitors like Z-VAD-FMK.[1][2] Q-VD-OPh irreversibly binds to the catalytic site of caspases, thereby blocking the apoptotic cascade.[1][2]

Note on Chirality: It is crucial to recognize that Q-VD-OPh possesses a chiral center. Commercially available Q-VD-OPh is often a racemic mixture of (R)- and (S)-enantiomers. Research has indicated that the (S)-enantiomer is the biologically active form, while the This compound enantiomer is considered to be the less active or inactive form. Therefore, this compound can serve as a valuable negative control in experiments to distinguish specific caspase inhibition from off-target effects of the chemical scaffold.

Mechanism of Action

Q-VD-OPh functions as an irreversible inhibitor of a wide range of caspases, the key proteases that execute the apoptotic program. The inhibitor is designed to mimic the caspase substrate recognition sequence, allowing it to enter the active site. The fluoromethylketone (FMK) or O-phenoxy (OPh) group then forms a covalent bond with the cysteine residue in the catalytic site of the caspase, leading to its irreversible inactivation.[1][2] This broad-spectrum inhibition effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as the endoplasmic reticulum stress-induced pathway.[3]

Quantitative Data

The efficacy of Q-VD-OPh is demonstrated by its low nanomolar to micromolar half-maximal inhibitory concentrations (IC50) against various caspases.

| Caspase Target | IC50 Range (nM) | Reference(s) |

| Caspase-1 | 25 - 400 | [3][4][5][6] |

| Caspase-3 | 25 - 400 | [3][4][5][6] |

| Caspase-7 | 48 | [4][5] |

| Caspase-8 | 25 - 400 | [3][4][5][6] |

| Caspase-9 | 25 - 400 | [3][4][5][6] |

| Caspase-10 | 25 - 400 | [4][5] |

| Caspase-12 | 25 - 400 | [4][5] |

Experimental Protocols

In Vitro Apoptosis Inhibition Assay in Jurkat Cells

This protocol describes the induction of apoptosis in Jurkat T-lymphocyte cells using staurosporine and its inhibition by Q-VD-OPh, followed by analysis of apoptosis by Western blotting for cleaved PARP and caspase-3.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Q-VD-OPh (and this compound as a negative control)

-

Staurosporine

-

DMSO (for dissolving inhibitor and inducer)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-cleaved Caspase-3, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Cell Lysis:

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with RIPA buffer containing protease inhibitors on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) overnight at 4°C. Use an antibody against β-actin as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an ECL substrate and an imaging system.

-

In Vivo Inhibition of Apoptosis in a Rat Spinal Cord Injury (SCI) Model

This protocol outlines a procedure for inducing a contusion spinal cord injury in rats and administering Q-VD-OPh to assess its neuroprotective effects.

Materials:

-

Adult Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments for laminectomy

-

Spinal cord impactor device

-

Q-VD-OPh

-

DMSO

-

Sterile saline (0.9%)

-

Suturing material

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rat and confirm the depth of anesthesia by pedal withdrawal reflex.

-

Shave and sterilize the surgical area over the thoracic spine.

-

-

Surgical Procedure for SCI:

-

Make a midline incision to expose the thoracic vertebrae.

-

Perform a laminectomy at the T9-T10 level to expose the spinal cord.

-

Stabilize the vertebral column using clamps.

-

Induce a moderate contusion injury using a spinal cord impactor device.[7]

-

-

Preparation and Administration of Q-VD-OPh:

-

Prepare a stock solution of Q-VD-OPh in 100% DMSO.[1]

-

For intraperitoneal (IP) injection, the recommended dose is 20 mg/kg.[1][8] The final injection volume should be adjusted with sterile saline to keep the DMSO concentration below 80% to minimize toxicity.[1]

-

Administer the Q-VD-OPh solution via IP injection immediately after the SCI and then at 24-hour intervals as required by the experimental design.[9]

-

-

Post-operative Care:

-

Suture the muscle and skin layers.

-

Provide post-operative analgesia and supportive care, including manual bladder expression.

-

Monitor the animals for recovery of motor function using appropriate behavioral tests (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale).

-

-

Tissue Analysis:

-

At the designated time points, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

-

Dissect the spinal cord and process for histological analysis (e.g., TUNEL staining for apoptotic cells) or biochemical analysis (e.g., Western blotting for caspase activation).

-

Visualizations

Signaling Pathways

Caption: Apoptotic signaling pathways and the points of inhibition by Q-VD-OPh.

Experimental Workflow

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis By Treatment Staurosporine [bdbiosciences.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. abis-files.maltepe.edu.tr [abis-files.maltepe.edu.tr]

The Cell Permeability of (R)-Q-VD-OPh: An In-depth Technical Guide

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent and irreversible pan-caspase inhibitor widely utilized in in vitro and in vivo research to study apoptosis.[1][2][3] Its efficacy is critically dependent on its ability to traverse the cell membrane to reach its intracellular targets—the caspase enzymes that execute programmed cell death. This technical guide provides a comprehensive overview of the cell permeability of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to assess its function within a cellular context.

Overview of this compound

This compound is recognized for its superior characteristics compared to earlier generations of caspase inhibitors like Z-VAD-FMK.[3][4] Key features include:

-

Broad-Spectrum Inhibition: It effectively inhibits a wide range of caspases, including initiator caspases (caspase-8, -9) and executioner caspases (caspase-3, -7), thereby blocking the major apoptotic pathways.[2][5][6]

-

High Potency and Irreversibility: The inhibitor binds irreversibly to the catalytic site of caspases, offering sustained inhibition of apoptosis.[1]

-

Enhanced Cell Permeability: The chemical structure, particularly the quinolyl and phenoxy groups, is thought to contribute to its ability to passively diffuse across the cell membrane.[7]

-

Low Cytotoxicity: this compound exhibits minimal toxic effects on cells, even at high concentrations, ensuring that observed effects are due to caspase inhibition rather than off-target toxicity.[1][3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound is demonstrated by its low half-maximal inhibitory concentrations (IC50) against key caspases and its effective working concentrations in cell-based assays.

| Parameter | Value | Cell/System Context |

| IC50 vs. Caspase-1 | 25 - 50 nM | Recombinant enzyme assays.[2][5][8] |

| IC50 vs. Caspase-3 | <25 - 25 nM | Recombinant enzyme assays.[2][5][8] |

| IC50 vs. Caspase-7 | 48 nM | Recombinant enzyme assays.[2] |

| IC50 vs. Caspase-8 | 25 - 100 nM | Recombinant enzyme assays.[2][5][8] |

| IC50 vs. Caspase-9 | 25 - 430 nM | Recombinant enzyme assays.[2][5][8][9] |

| IC50 vs. Caspase-10 | 25 - 400 nM | Broad range for various caspases.[2] |

| IC50 vs. Caspase-12 | 25 - 400 nM | Broad range for various caspases.[2] |

| Typical In Vitro Working Concentration | 10 - 100 µM | Dependent on cell type, culture conditions, and apoptosis inducer.[1][4] |

| Effective Dose in Culture | 5 µM | Shown to be effective in numerous cell types.[7] |

| Stock Solution | 10 mM in DMSO | Common starting concentration for laboratory use.[1][6] |

Signaling Pathway: Mechanism of Caspase Inhibition

This compound prevents apoptosis by inhibiting caspases, which are central to both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis. The diagram below illustrates the points of intervention.

Caption: Mechanism of this compound in apoptotic signaling pathways.

Experimental Protocols

Assessing the in vitro cell permeability of this compound is implicitly achieved by evaluating its ability to inhibit intracellular apoptotic events. The following protocols are standard methodologies for this purpose.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound, typically at 10 mM, in high-purity dimethyl sulfoxide (DMSO).[6] For example, dissolve 1 mg of this compound (MW: ~513 g/mol ) in approximately 195 µL of DMSO.[4][6]

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][10]

General Protocol for Cell-Based Apoptosis Inhibition Assay

This workflow outlines the steps to test the efficacy of this compound in preventing apoptosis in a cell culture model.

Caption: Experimental workflow for apoptosis inhibition assay.

Specific Readout Assays

The "Analyze Apoptosis" step can be performed using several well-established methods that measure different hallmarks of apoptosis. The ability of this compound to inhibit these markers confirms its cell permeability and intracellular activity.

-

Annexin V and Propidium Iodide (PI) Staining:

-

After treatment, harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze cells by flow cytometry. A reduction in the Annexin V positive population in Q-VD-OPh treated samples indicates inhibition of apoptosis.[6]

-

-

Caspase Activity Assay:

-

Lyse treated cells to release intracellular contents.

-

Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7).

-

Measure the fluorescence over time using a plate reader. A decrease in fluorescence in the presence of Q-VD-OPh indicates direct inhibition of caspase activity.[11]

-

-

PARP Cleavage Analysis (Western Blot):

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cleaved PARP.

-

Use a secondary antibody and chemiluminescent substrate for detection. The absence of the cleaved PARP fragment (~89 kDa) in Q-VD-OPh treated samples demonstrates inhibition of a key downstream caspase-3 substrate.[9][11]

-

-

DNA Fragmentation (TUNEL Assay):

-

Fix and permeabilize treated cells.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction to label DNA strand breaks.

-

Analyze by flow cytometry or fluorescence microscopy. A decrease in TUNEL-positive cells indicates that Q-VD-OPh has prevented the final stages of apoptosis.[10]

-

Conclusion

The robust cell permeability of this compound is a cornerstone of its utility as a pan-caspase inhibitor in cellular assays. While direct quantitative permeability data (e.g., Papp values) are not extensively published in standard product literature, its well-documented efficacy in inhibiting a multitude of intracellular apoptotic markers at low micromolar to nanomolar concentrations serves as compelling functional evidence of its ability to cross the plasma membrane and engage its cytosolic targets. The experimental protocols outlined in this guide provide researchers with the necessary framework to effectively utilize this compound and validate its anti-apoptotic activity in diverse in vitro models.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. apexbt.com [apexbt.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ≥90% (HPLC), liquid, Caspase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. q-vd.com [q-vd.com]

- 11. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Advantages of Q-VD-OPh over Z-VAD-FMK for Caspase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the study of apoptosis and other cellular processes mediated by caspases, the use of specific and potent inhibitors is paramount. For years, Z-VAD-FMK has been a widely used pan-caspase inhibitor. However, the advent of Q-VD-OPh has provided researchers with a superior alternative, offering significant advantages in terms of potency, specificity, and reduced off-target effects and toxicity. This technical guide provides an in-depth comparison of Q-VD-OPh and Z-VAD-FMK, presenting quantitative data, detailed experimental protocols, and key signaling pathways to aid researchers in making an informed choice for their experimental needs.

Introduction: The Need for Precise Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death) and are also involved in inflammation.[1] The ability to specifically inhibit caspase activity is a critical tool for elucidating their roles in these pathways and for developing potential therapeutics for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Pan-caspase inhibitors, which target a broad range of caspases, are particularly useful for determining the overall involvement of caspases in a biological process. Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) has long been the go-to pan-caspase inhibitor. However, its utility is hampered by a number of drawbacks, including off-target effects and cellular toxicity.[2][3] Q-VD-OPh (Quinoline-Val-Asp-OPh), a next-generation pan-caspase inhibitor, was developed to overcome these limitations.[4] This guide will detail the significant advantages of Q-VD-OPh over Z-VAD-FMK.

Core Advantages of Q-VD-OPh

Q-VD-OPh offers several key advantages over Z-VAD-FMK, making it a more reliable and effective tool for caspase inhibition in both in vitro and in vivo studies.

-

Higher Potency and Efficacy: Q-VD-OPh is significantly more potent in inhibiting a wide range of caspases.[5][6] Studies have shown that the efficiency of Q-VD-OPh in inhibiting caspase-3 activity and DNA fragmentation is approximately two orders of magnitude higher than that of Z-VAD-FMK.[7] This increased potency allows for the use of lower concentrations, minimizing the risk of off-target effects.

-

Reduced Cellular Toxicity: A major drawback of Z-VAD-FMK is its cytotoxicity at higher concentrations.[2][3] In contrast, Q-VD-OPh is non-toxic to cells even at extremely high concentrations.[2][8] This is partly attributed to the fact that Z-VAD-FMK metabolism can produce toxic fluoroacetate.[3] The lower toxicity of Q-VD-OPh ensures that the observed cellular effects are due to specific caspase inhibition rather than a general toxic response.

-

Greater Specificity and Fewer Off-Target Effects: Z-VAD-FMK is known to have off-target effects, inhibiting other cysteine proteases such as cathepsins and calpains.[9] Furthermore, Z-VAD-FMK has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy, a cellular process that can confound the interpretation of apoptosis studies.[10][11] Q-VD-OPh, on the other hand, does not cross-react with cathepsins or calpains and does not induce autophagy, making it a more specific inhibitor of caspases.[10][12]

-

Enhanced Cell Permeability and In Vivo Utility: Q-VD-OPh is designed for high cell permeability, allowing for effective inhibition of intracellular caspases.[13] It is also capable of crossing the blood-brain barrier, making it a valuable tool for in vivo studies of neurological disorders.[3] While Z-VAD-FMK has been used in vivo, its efficacy can be inconsistent, and toxicity remains a concern.[14][15]

Quantitative Data: A Head-to-Head Comparison

The superior properties of Q-VD-OPh are evident in the quantitative data comparing its performance to that of Z-VAD-FMK.

| Parameter | Q-VD-OPh | Z-VAD-FMK | References |

| IC50 Range (various caspases) | 25 - 400 nM | Generally higher, often in the µM range for some caspases | [5][6][16] |

| Caspase-3 Inhibition Efficiency | ~100-fold higher than Z-VAD-FMK | Lower efficiency | [7] |

| Typical In Vitro Working Concentration | 10 - 100 µM | 50 - 200 µM | [13][14] |

| Toxicity | Non-toxic even at high concentrations | Cytotoxic at higher concentrations | [2][3][8] |

| Off-Target NGLY1 Inhibition | No | Yes | [10] |

| Induction of Autophagy | No | Yes | [10][11] |

| In Vivo Recommended Dose (mice) | 20 mg/kg (up to 120 mg/kg reported without toxicity) | Variable, with potential for toxicity | [3][13][14] |

Signaling Pathways and Experimental Workflows

Visualizing the context in which these inhibitors function is crucial for experimental design and data interpretation.

Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspases in the apoptotic signaling cascade, the primary target of both Q-VD-OPh and Z-VAD-FMK.

Caption: Simplified apoptotic pathway showing caspase activation and points of inhibition.

Experimental Workflow: Caspase Activity Assay

This diagram outlines a typical workflow for assessing the efficacy of caspase inhibitors.

Caption: Workflow for a cell-based caspase activity assay.

Decision Framework: Choosing the Right Inhibitor

This logical diagram provides a decision-making framework for selecting the appropriate pan-caspase inhibitor.

Caption: Decision tree for selecting a pan-caspase inhibitor.

Experimental Protocols

The following are generalized protocols for key experiments used to compare Q-VD-OPh and Z-VAD-FMK. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of executioner caspases-3 and -7.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

Q-VD-OPh and Z-VAD-FMK (10 mM stock solutions in DMSO)

-

Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Lysis buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, 5 mM DTT)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% sucrose, 5 mM DTT)

-

96-well black microplate

-

Fluorometer (excitation ~380 nm, emission ~460 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Q-VD-OPh or Z-VAD-FMK (e.g., 0.1 µM to 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Apoptosis Induction: Add the apoptosis-inducing agent and incubate for the desired time (e.g., 4-6 hours).

-

Cell Lysis: Wash cells with PBS and then add lysis buffer. Incubate on ice for 15-30 minutes.

-

Assay Preparation: Transfer the cell lysates to a pre-chilled 96-well black microplate.

-

Substrate Addition: Add the caspase-3/7 substrate to each well to a final concentration of 50 µM.

-

Fluorometric Reading: Immediately begin reading the fluorescence at 37°C every 5 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve). Compare the rates of the inhibitor-treated samples to the untreated control to determine the percent inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of the inhibitors.

Materials:

-

Cells of interest

-

Q-VD-OPh and Z-VAD-FMK (10 mM stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Spectrophotometer (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Inhibitor Treatment: Treat cells with a range of concentrations of Q-VD-OPh or Z-VAD-FMK for 24-48 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Solubilization: Add solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Western Blot for PARP Cleavage

This assay provides a qualitative or semi-quantitative measure of apoptosis inhibition.

Materials:

-

Cells, treated as in the caspase activity assay

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

-

Analysis: Compare the ratio of cleaved PARP (89 kDa) to full-length PARP (116 kDa) across the different treatment groups.

Conclusion

References

- 1. biocompare.com [biocompare.com]

- 2. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Q-VD-OPh | Caspase non-selective inhibitor | Hello Bio [hellobio.com]

- 13. resources.novusbio.com [resources.novusbio.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Caspase inhibitor zVAD.fmk reduces infarct size after myocardial ischaemia and reperfusion in rats but not in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

The Core Mechanism of (R)-Q-VD-OPh: An In-depth Technical Guide to Irreversible Caspase Inhibition

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, or quinolyl-valyl-aspartyl-(2,6-difluorophenoxy)-methylketone, has emerged as a potent and specific tool in the study of apoptosis and other caspase-mediated cellular processes. This third-generation, irreversible pan-caspase inhibitor offers significant advantages over its predecessors, including increased potency, broader specificity, and reduced cellular toxicity, making it an invaluable reagent for both in vitro and in vivo research. This technical guide provides a comprehensive overview of the core principles of this compound action, detailed experimental protocols, and quantitative data to facilitate its effective use in the laboratory.

Mechanism of Irreversible Inhibition

This compound is a cell-permeable peptide-based inhibitor that targets the active site of caspases.[1] Its mechanism of action relies on the specific recognition of the aspartic acid residue in the P1 position of the caspase substrate recognition sequence by the inhibitor's valine-aspartate (VD) dipeptide.[2] The O-phenoxy (OPh) group serves as a leaving group, facilitating the formation of a covalent thioether bond between the ketone moiety of Q-VD-OPh and the catalytic cysteine residue within the caspase active site.[1] This irreversible binding permanently inactivates the enzyme, effectively halting the downstream signaling cascade of apoptosis.[1][3]

The quinoline moiety at the N-terminus enhances the cell permeability and substrate access of the inhibitor.[2] A significant advantage of Q-VD-OPh is its ability to cross the blood-brain barrier, enabling its use in neurological studies.[2][4][5]

Quantitative Inhibition Profile

This compound exhibits broad-spectrum activity against multiple caspases involved in both the intrinsic and extrinsic apoptotic pathways. Its inhibitory potency is significantly higher than that of older pan-caspase inhibitors like Z-VAD-fmk.[6] The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various caspases.

| Caspase Target | Reported IC50 Range (nM) | Key Role |

| Caspase-1 | 25 - 400 | Inflammation (Inflammasome) |

| Caspase-3 | 25 - 400 | Executioner Caspase |

| Caspase-7 | 48 | Executioner Caspase |

| Caspase-8 | 25 - 400 | Initiator Caspase (Extrinsic Pathway) |

| Caspase-9 | 25 - 400 | Initiator Caspase (Intrinsic Pathway) |

| Caspase-10 | 25 - 400 | Initiator Caspase (Extrinsic Pathway) |

| Caspase-12 | 25 - 400 | ER Stress-Mediated Apoptosis |

Data compiled from multiple sources.[2][4][5][7][8]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the points of intervention of Q-VD-OPh in the principal apoptotic signaling pathways and a typical experimental workflow for its application.

Caption: Q-VD-OPh inhibits key initiator and executioner caspases.

Caption: A typical experimental workflow for apoptosis inhibition studies.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve lyophilized this compound in sterile, anhydrous DMSO to create a stock solution.[9] A common stock concentration is 10 mM (dissolve 1.0 mg in approximately 195 µL of DMSO).[9]

-

Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9] The lyophilized powder should also be stored at -20°C.[9]

In Vitro Caspase Inhibition Assay in Cell Culture

This protocol provides a general framework for assessing the anti-apoptotic effects of Q-VD-OPh in a cell-based assay.

-

Cell Plating: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, larger plates for protein or flow cytometry analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Pre-incubation with Inhibitor: Add Q-VD-OPh to the cell culture medium at the desired final concentration.[10] A typical working concentration range is 10-100 µM, which should be optimized for the specific cell type and apoptotic stimulus.[1] It is recommended to pre-incubate the cells with the inhibitor for 30 to 60 minutes at 37°C in a humidified CO2 incubator.[10]

-

Induction of Apoptosis: Following pre-incubation, add the apoptotic stimulus (e.g., staurosporine, actinomycin D, TNF-α) to the culture medium.[7] Include appropriate controls: untreated cells, cells treated with the apoptotic stimulus only, and cells treated with Q-VD-OPh only. A vehicle control (DMSO) should also be included at a final concentration not exceeding 0.2%, as higher concentrations can be toxic.[9]

-

Incubation: Incubate the cells for a period appropriate for the chosen apoptotic inducer and cell type. This can range from a few hours to over 24 hours.

-

Assessment of Apoptosis: Analyze the extent of apoptosis using one or more of the following methods:

-

Flow Cytometry: Stain cells with Annexin V and a viability dye like propidium iodide (PI) or 7-AAD to quantify the percentage of apoptotic and necrotic cells.[9]

-

Caspase Activity Assay: Lyse the cells and measure caspase activity using a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Ac-DEVD-AFC for caspase-3/7).[6]

-

Western Blotting: Prepare cell lysates and perform immunoblotting to detect the cleavage of caspase substrates like PARP or the activation of caspases (e.g., cleaved caspase-3).[6][7]

-

Cell Viability Assays: Use assays such as MTT, MTS, or trypan blue exclusion to determine the percentage of viable cells.[7]

-

In Vivo Administration

For in vivo studies, this compound is typically administered via intraperitoneal (IP) injection.

-

Dosage: A commonly used dose is 20 mg/kg.[1][2] However, doses up to 120 mg/kg have been reported in mice without toxic effects.[1]

-

Vehicle: The inhibitor is often dissolved in 80-100% DMSO for administration.[1]

-

Administration: The timing and frequency of administration will depend on the experimental model. For example, in a model of neonatal stroke, Q-VD-OPh was administered after the ischemic event.[11]

Concluding Remarks

This compound is a powerful and reliable tool for the investigation of caspase-dependent cellular processes. Its irreversible mode of action, broad-spectrum inhibition, and favorable pharmacological properties make it a superior choice for a wide range of applications in apoptosis research and beyond.[2][12] By understanding its core mechanism and employing optimized experimental protocols, researchers can effectively harness the potential of this next-generation caspase inhibitor to advance our understanding of cell death and disease.

References

- 1. resources.novusbio.com [resources.novusbio.com]

- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]

- 4. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. q-vd.com [q-vd.com]

- 11. Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-Q-VD-OPh in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in apoptosis research to prevent caspase-mediated cell death.[1][2][3][4] Its broad-spectrum activity, low cytotoxicity, and enhanced stability make it a superior alternative to older generations of caspase inhibitors, such as Z-VAD-FMK.[1][2][5] These characteristics render this compound an invaluable tool for elucidating the roles of caspase-dependent pathways in cancer biology and for the development of novel therapeutic strategies.

This document provides detailed protocols for the in vitro application of this compound in cancer cell lines, including methodologies for assessing its efficacy in inhibiting apoptosis.

Mechanism of Action

This compound functions by covalently binding to the catalytic site of a wide range of caspases, including the key initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7).[2][3] This irreversible inhibition effectively blocks the downstream signaling cascade that leads to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and PARP cleavage.[6]

Data Presentation

The efficacy of this compound in inhibiting apoptosis is dose-dependent and can vary based on the cell line, the apoptosis-inducing agent, and the specific apoptotic event being measured.

Table 1: Dose-Dependent Inhibition of Apoptotic Events by this compound in JURL-MK1 and HL60 Cells [6]

| Apoptotic Event | Effective Concentration of this compound |

| Full inhibition of caspase-3 and -7 activity | 0.05 µM |

| Prevention of DNA fragmentation | 2 µM |

| Full prevention of PARP-1 cleavage | 10 µM |

Table 2: Effective Concentrations of this compound in Various Cancer Cell Line Models

| Cell Line | Apoptosis Inducer | This compound Concentration | Observed Effect |

| Jurkat (Human T-cell leukemia) | Camptothecin (20 µM) | 20 µM | Reduced apoptosis from ~37% to ~1%[7] |

| JURL-MK1 (Leukemia) | Imatinib mesylate | 0.05 µM - 10 µM | Dose-dependent inhibition of caspases, DNA fragmentation, and PARP cleavage[6] |

| HL60 (Human promyelocytic leukemia) | Suberoylanilide hydroxamic acid | 0.05 µM - 10 µM | Dose-dependent inhibition of caspases, DNA fragmentation, and PARP cleavage[6] |

| General recommendation for in vitro use | Various | 5 µM - 100 µM | Effective inhibition of apoptosis[3] |

Table 3: Inhibitory Concentration (IC50) of this compound Against Recombinant Caspases [3]

| Caspase Target | IC50 Range |

| Caspase-1, -3, -8, -9 | 25 - 400 nM |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for In Vivo Administration of (R)-Q-VD-OPh in Mouse Models of Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

(R)-Q-VD-OPh, a potent and irreversible pan-caspase inhibitor, has emerged as a valuable research tool for investigating the role of apoptosis in neurodegenerative diseases. Its ability to cross the blood-brain barrier and its low in vivo toxicity make it particularly suitable for studies in animal models.[1][2][3] This document provides a comprehensive overview of the application of this compound in mouse models of neurodegeneration, including detailed protocols and quantitative data summarized from various studies.

This compound, also known as quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, effectively inhibits apoptosis by irreversibly binding to the catalytic site of caspase enzymes.[4] This broad-spectrum inhibition covers key caspases involved in both the intrinsic and extrinsic apoptotic pathways, such as caspases-1, -3, -7, -8, and -9.[2][5][6] Its superior potency and cell permeability compared to first-generation caspase inhibitors like Z-VAD-FMK have established it as a preferred tool for in vivo research.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the in vivo administration of this compound in mouse models of neurodegeneration.

Table 1: Dosage and Administration of this compound in Mouse Models

| Neurodegenerative Model | Mouse Strain | Dosage | Administration Route | Frequency/Duration | Reference |

| Alzheimer's Disease (TgCRND8) | TgCRND8 | 10 mg/kg | Intraperitoneal (IP) | 3 times a week for 3 months | [8] |

| Sarin-induced Neurodegeneration | C57BL/6 | 20 mg/kg | Intraperitoneal (IP) | Single dose 30 minutes post-sarin exposure | [9] |

| Neonatal Hypoxia-Ischemia | C57BL/6 | 10 mg/kg | Intraperitoneal (IP) | 2 doses (12 and 36 hours post-HI) | [10] |

| Neonatal Hypoxia-Ischemia | C57BL/6 | 10 mg/kg | Intraperitoneal (IP) | Daily for 2 weeks, starting 12 hours post-HI | [10] |

| General Recommendation | N/A | 20 mg/kg | Intraperitoneal (IP) | N/A |

Table 2: Efficacy of this compound in Mouse Models of Neurodegeneration

| Neurodegenerative Model | Key Findings | Quantitative Outcomes | Reference |

| Alzheimer's Disease (TgCRND8) | Prevented caspase-7 activation and limited tau pathology. | No significant effect on extracellular Aβ deposition. | [8] |

| Sarin-induced Neurodegeneration | Reduced DNA fragmentation (TUNEL staining) at 2 days post-exposure. | Did not significantly alter cytokine levels between 2 and 14 days. | [9] |

| Neonatal Hypoxia-Ischemia (Acute) | Decreased caspase-3 activity by 23%. Reduced proinflammatory chemokines CCL2 and CCL3 by ~29%. | No change in anti-inflammatory cytokines IL-4 and IL-10. | [10] |

| Neonatal Hypoxia-Ischemia (Chronic) | Reduced total brain tissue loss by 31.3%. Improved sensorimotor function at 3 weeks (transient). | Functional protection was not sustained at later time points. | [10] |

Experimental Protocols

Preparation and Administration of this compound

Materials:

-

This compound (solid form)

-

High-purity Dimethyl sulfoxide (DMSO) (>99.9%)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for intraperitoneal injection

Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 10 mM in high-purity DMSO.

-

Ensure the compound is fully dissolved by vortexing.

-

Store the stock solution at -20°C for long-term stability. The solid compound is stable for up to a year at room temperature when desiccated, but -20°C is recommended.

-

-

Working Solution Preparation (for a 20 mg/kg dose in a 25g mouse):

-

The molecular weight of this compound is 513.5 g/mol .

-

Calculate the required dose: 20 mg/kg * 0.025 kg = 0.5 mg.

-

It is often recommended to administer the inhibitor in a vehicle containing 80-100% DMSO. However, for intraperitoneal injections, it is common practice to dilute the DMSO stock in a sterile vehicle like saline or PBS to minimize irritation. A final DMSO concentration of 10-20% is generally well-tolerated.

-

Prepare the final injection volume (e.g., 100-200 µL).

-

Prepare a fresh working solution before each injection.

-

-

Administration:

-

Administer the prepared this compound solution via intraperitoneal (IP) injection.

-

Follow your institution's approved animal handling and injection protocols.

-

Mouse Model of Neonatal Hypoxia-Ischemia (HI)

This protocol is adapted from studies investigating the neuroprotective effects of this compound in neonatal stroke.[10]

Materials:

-

Postnatal day 9 (P9) C57BL/6 mouse pups

-

Isoflurane anesthesia system

-

Heating pad

-

Surgical instruments

-

Hypoxic chamber (8% oxygen balanced with nitrogen)

-

37°C incubator

Protocol:

-

Anesthesia: Anesthetize the P9 mouse pup with isoflurane.

-

Ligation: Make a midline cervical incision and permanently ligate the left common carotid artery.

-

Recovery: Allow the pup to recover on a heating pad for 1-2 hours.

-

Hypoxia: Place the pup in a hypoxic chamber with 8% oxygen at 37°C for a specified duration (e.g., 50 minutes).

-

Post-HI Care: Return the pup to its dam after the hypoxic exposure.

-

This compound Administration: Administer this compound or vehicle at predetermined time points post-HI as per the experimental design (e.g., 12 and 36 hours for acute studies, or daily for chronic studies).[10]

Assessment of Apoptosis and Neurodegeneration

a) TUNEL Staining for DNA Fragmentation:

This method is used to detect apoptotic cells by labeling the terminal ends of nucleic acids.[9]

Protocol:

-

Tissue Preparation: Perfuse the mouse brain with 4% paraformaldehyde (PFA) and prepare 12 µm thick cryosections.

-

Staining: Use a commercial TUNEL staining kit (e.g., NeuroTacs Apoptosis kit) and follow the manufacturer's instructions.

-

Imaging: Visualize the stained sections using fluorescence microscopy. TUNEL-positive cells will indicate DNA fragmentation, a hallmark of apoptosis.

b) Caspase Activity Assay:

This assay measures the activity of specific caspases, such as caspase-3, to quantify the extent of apoptosis.[10]

Protocol:

-

Tissue Homogenization: Homogenize brain tissue samples in a lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Enzymatic Reaction: Incubate the protein lysates with a fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).

-

Fluorescence Measurement: Measure the fluorescence signal using a plate reader. The signal intensity is proportional to the caspase activity.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting apoptosis.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo studies.

Logical Relationship of this compound Treatment and Outcomes

Caption: Logical flow from treatment to functional outcomes.

References

- 1. la-press.net [la-press.net]

- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. q-vd.com [q-vd.com]

- 6. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase activation in transgenic mice with Alzheimer-like pathology: results from a pilot study utilizing the caspase inhibitor, Q-VD-OPh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Effect of the Broad-Spectrum Caspase Inhibitor Q-VD-OPh on Neurodegene" by Ekta J. Shah [corescholar.libraries.wright.edu]

- 10. Delayed, long-term administration of the caspase inhibitor Q-VD-OPh reduced brain injury induced by neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (R)-Q-VD-OPh for the Study of Apoptosis in Primary Neuron Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for the development and maintenance of the central nervous system. However, its dysregulation is a key factor in the pathology of various neurodegenerative diseases and neuronal injury. A central component of the apoptotic machinery is the caspase family of cysteine proteases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell by cleaving a multitude of vital proteins.[1][2]

(R)-Q-VD-OPh (Quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[3][4] It is distinguished from previous generations of inhibitors, such as Z-VAD-fmk, by its increased efficacy at lower concentrations, broader spectrum of caspase inhibition, ability to cross the blood-brain barrier, and reduced cellular toxicity.[1][4][5] These characteristics make Q-VD-OPh an invaluable tool for investigating the role of caspase-mediated apoptosis in primary neuron cultures and for evaluating potential neuroprotective strategies.

Mechanism of Action

Q-VD-OPh functions by irreversibly binding to the catalytic site of a wide range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[3][5] The valine-aspartate dipeptide mimics the natural caspase cleavage site, while the O-phenoxy group enhances its specificity and potency.[5] By blocking these key enzymes, Q-VD-OPh effectively halts the apoptotic signaling cascade, preventing the downstream events of cell death such as DNA fragmentation and the cleavage of cellular substrates.[6]

Data Presentation

The following tables summarize the effective concentrations and comparative efficacy of Q-VD-OPh in preventing neuronal apoptosis.

Table 1: Effective Concentrations of Q-VD-OPh in Neuronal Apoptosis Models

| Cell/Model Type | Apoptotic Stimulus | Q-VD-OPh Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Primary Cortical Neurons | West Nile Virus (WNV) | 20-50 µM | Significantly decreased cell death | [7] |

| Jurkat T-cells (in vitro) | Camptothecin | 20 µM | Reduced apoptosis from ~37% to ~1% | [3] |

| General Cell Culture | Various | 5 µM | Stated as an effective dose in numerous cell types | [1] |

| P7 Rat (in vivo) | Unilateral Focal Ischemia | 1 mg/kg (i.p.) | Reduced infarct volume from 24.3% to 12.6% | [8] |

| Human Neutrophils | In vitro culture | 10 µM | Prevented apoptosis for at least 5 days |[9] |

Table 2: Comparative Efficacy of Q-VD-OPh

| Feature | Q-VD-OPh | z-VAD-fmk | Reference |

|---|---|---|---|

| Potency | Significantly more effective in preventing apoptosis. | Less effective. | [5] |

| Inhibition of Caspase-3 | Full inhibition at 0.05 µM. | Requires significantly higher concentrations. | [6] |

| Toxicity | Non-toxic even at extremely high concentrations. | Can become cytotoxic at high doses. | [5] |

| Spectrum | Equally effective against caspase-9/3, caspase-8/10, and caspase-12 pathways. | Not a true pan-caspase inhibitor; less effective on some caspases. |[1][5] |

Experimental Workflow

A typical workflow for studying the effect of Q-VD-OPh on apoptosis in primary neurons involves culturing the cells, inducing apoptosis, treating with the inhibitor, and subsequent analysis of cell death markers.

Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol provides generalized steps for isolating and culturing primary cortical neurons from embryonic day 18 (E18) rat pups.[10][11]

Materials:

-

Poly-D-Lysine (50 µg/mL) and Laminin (5 µg/mL)[10]

-

Hibernate®-E medium or sterile, ice-cold PBS

-

Papain or Trypsin digestion solution

-

Neurobasal® Plus Medium supplemented with B-27® Plus, GlutaMAX™, and Penicillin-Streptomycin[10][12]

-

Sterile dissection tools

Procedure:

-

Coat Culture Surfaces: Coat culture plates with 50 µg/mL Poly-D-Lysine for at least 1 hour at 37°C.[12] Wash three times with sterile water and then coat with 5 µg/mL laminin for at least 2 hours at 37°C.[10]

-

Dissection: Euthanize a pregnant E18 rat according to approved IACUC protocols. Dissect the cortices from the embryonic brains in ice-cold Hibernate®-E medium.[10]

-

Digestion: Mince the tissue and incubate in a digestion solution (e.g., papain or trypsin) at 37°C as recommended by the enzyme manufacturer.

-

Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to create a single-cell suspension.[10]

-

Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in complete Neurobasal® Plus Medium. Count viable cells using trypan blue exclusion.

-

Culture: Plate neurons at a density of 1.5-2.0 x 10⁵ cells/cm² onto the prepared surfaces.[10] Incubate at 37°C in a humidified 5% CO₂ atmosphere. Perform a half-medium change every 3-4 days.[10][12] Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).[10]

Protocol 2: Induction of Apoptosis and Q-VD-OPh Treatment

Materials:

-

Mature primary neuron cultures (from Protocol 1)

-

Apoptotic inducer (e.g., Staurosporine, Camptothecin)

-

Q-VD-OPh (stock solution in DMSO, e.g., 10 mM)[3]

-

Vehicle control (cell culture grade DMSO)

Procedure:

-

Preparation: Prepare serial dilutions of the apoptotic inducer and Q-VD-OPh in complete culture medium.

-

Pre-treatment (Optional): For many experiments, it is optimal to pre-incubate the neurons with Q-VD-OPh for 30-60 minutes before adding the apoptotic stimulus.[3] Add the desired final concentration of Q-VD-OPh (e.g., 5, 10, 20, 50 µM) to the appropriate wells.

-

Controls: Add an equivalent volume of DMSO to the vehicle control wells. The final DMSO concentration should not exceed 0.2%, as higher levels can be toxic.[3] Also include an untreated (negative) control and a positive control (apoptotic inducer only).

-

Induction: Add the apoptotic inducer to the designated wells.

-

Incubation: Return the plate to the 37°C, 5% CO₂ incubator for the desired time period (e.g., 4, 6, 12, or 24 hours), which should be determined empirically.

Protocol 3: Assessment of Apoptosis by Western Blot for Cleaved Caspase-3

This protocol details the detection of the active (cleaved) fragments of caspase-3 (p17/p19) as a marker of apoptosis.[13][14][15]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels (10-15%)[13]

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Anti-cleaved caspase-3 (Asp175)[15]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, place the culture plate on ice. Aspirate the medium and wash cells once with ice-cold PBS. Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel.[13][16]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.[13]

-

Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-3 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[15]

-

Washing: Wash the membrane three times for 15 minutes each with TBST.[13]

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again as in step 7. Apply a chemiluminescent substrate and visualize the bands using an imaging system.[13] The active fragments will appear at 17/19 kDa.[14][15]

Protocol 4: Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17][18]

Materials:

-

TUNEL assay kit (fluorescent or colorimetric)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[19]

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

Procedure:

-

Fixation: After treatment, remove the medium and wash cells gently with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[19]

-

Permeabilization: Wash the fixed cells with PBS. Add permeabilization solution and incubate for 5-20 minutes at room temperature.[17][19] This step is critical for allowing the TdT enzyme to access the nucleus.[17]

-

Equilibration (Optional): Some kits require an equilibration step with an equilibration buffer for 10 minutes.[17]

-

TdT Labeling: Prepare the TdT reaction mix (containing TdT enzyme and labeled dUTPs) according to the kit manufacturer's instructions. Add the mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.[17][19]

-

Detection:

-

For direct fluorescent assays: Wash the cells with PBS.

-

For indirect assays: Incubate with the detection reagent (e.g., streptavidin-HRP or an anti-label antibody) as per the kit protocol.[18]

-

-

Counterstaining & Mounting: Counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides.

-

Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive). Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

References

- 1. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. la-press.net [la-press.net]

- 5. "Q-VD-OPh, a Broad Spectrum Caspase Inhibitor with Potent Antiapoptotic" by Tina M. Caserta, A. N. Smith et al. [corescholar.libraries.wright.edu]

- 6. Dose-dependent effects of the caspase inhibitor Q-VD-OPh on different apoptosis-related processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific caspase inhibitor Q-VD-OPh prevents neonatal stroke in P7 rat: a role for gender - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 12. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 14. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. clyte.tech [clyte.tech]

- 18. TUNEL staining [abcam.com]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Note: (R)-Q-VD-OPh as a Pan-Caspase Inhibitor in 3D Organoid Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) organoid cultures have emerged as revolutionary tools in drug discovery and developmental biology, offering systems that more accurately mimic in vivo physiology compared to traditional 2D cell cultures.[1][2] These self-organizing structures recapitulate the cellular heterogeneity and micro-architecture of their tissue of origin, making them superior models for studying disease and predicting patient drug responses.[1][3]

A critical cellular process in organ development, tissue homeostasis, and disease is apoptosis, or programmed cell death. The execution of apoptosis is primarily mediated by a family of cysteine proteases known as caspases.[4][5] Unwanted caspase activation can be a significant challenge in organoid culture, leading to reduced viability during establishment, passaging, or experimental manipulation.

(R)-Q-VD-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[6][7] It demonstrates high specificity and low cytotoxicity compared to earlier generations of inhibitors like Z-VAD-FMK.[8] Q-VD-OPh effectively blocks a broad spectrum of caspases, including key initiator and effector caspases (caspase-1, -3, -8, -9), thereby preventing apoptosis mediated by major signaling pathways.[5][8][9] Its superior potency and non-toxic nature make it an invaluable tool for enhancing organoid viability and for dissecting the role of apoptosis in complex 3D models.[4][8]

Mechanism of Action

Caspases are central to the execution of apoptosis, which can be initiated through two main pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways.[5]

-

The extrinsic pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8.

-

The intrinsic pathway is triggered by intracellular stress signals like DNA damage, resulting in the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9.[5]

Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][10] Q-VD-OPh functions by irreversibly binding to the catalytic site of these caspases, effectively halting the proteolytic cascade and cell death.[9]

Data and Properties

The following table summarizes the key properties and recommended working parameters for this compound.

| Property | Value / Recommendation | Reference(s) |

| Target(s) | Broad-spectrum pan-caspase inhibitor (Caspase-1, -3, -8, -9, etc.) | [7][9] |

| IC₅₀ Values | 25 - 400 nM for recombinant caspases 1, 3, 8, and 9 | [5][9] |

| Mechanism | Irreversible inhibitor | [7] |

| Solubility | ≥26.35 mg/mL in DMSO; ≥97.4 mg/mL in Ethanol | [9] |

| Form | Lyophilized solid | [7] |

| Storage | Store lyophilized solid and DMSO stock solutions at -20°C. Avoid repeated freeze-thaw cycles. | [7][9] |

| In Vitro Concentration | 5 - 20 µM is effective in many cell culture systems. Titration is recommended for optimal performance. | [5][7] |

| Vehicle Control | Use a DMSO concentration-matched control. Final DMSO concentration should not exceed 0.2% to avoid toxicity. | [7][9] |

| Pre-incubation Time | 30 - 60 minutes prior to inducing apoptosis is recommended for optimal inhibition. | [7][9] |

Experimental Workflow

The general workflow for treating 3D organoid models with this compound involves organoid culture, inhibitor treatment, and subsequent endpoint analysis to assess the inhibition of apoptosis and its effects on organoid health.

References

- 1. crownbio.com [crownbio.com]

- 2. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. la-press.net [la-press.net]

- 5. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

- 8. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. q-vd.com [q-vd.com]

- 10. Effects of the pan-caspase inhibitor Q-VD-OPh on human neutrophil lifespan and function | PLOS One [journals.plos.org]

Application Notes and Protocols for Combining (R)-Q-VD-OPh with Other Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor.[1][2] It effectively blocks apoptosis by targeting a broad range of caspases, making it a valuable tool in cell death research.[1][3] Its high specificity and low toxicity at effective concentrations have established it as a superior alternative to older pan-caspase inhibitors like Z-VAD-FMK.[4][5] The ability of this compound to inhibit apoptosis allows for the specific investigation of other cell death pathways, such as necroptosis, and for dissecting complex cellular signaling networks.

These application notes provide detailed protocols and supporting data for the use of this compound in combination with other small molecule inhibitors to study and modulate different forms of programmed cell death.

Key Applications

-